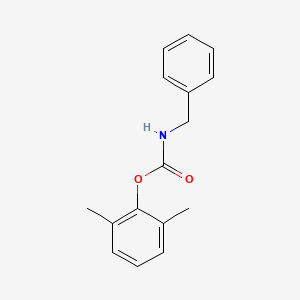![molecular formula C22H18O6 B14307653 Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate CAS No. 115218-91-2](/img/structure/B14307653.png)
Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate is an organic compound characterized by its unique structure, which includes two 4-(hydroxymethyl)phenyl groups attached to a benzene-1,4-dicarboxylate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate typically involves the esterification of terephthalic acid with 4-(hydroxymethyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The process is optimized to ensure high purity and yield, often involving purification steps like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid groups.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of bis[4-(formyl)phenyl] benzene-1,4-dicarboxylate or bis[4-(carboxy)phenyl] benzene-1,4-dicarboxylate.
Reduction: Formation of bis[4-(hydroxymethyl)phenyl] benzene-1,4-dimethanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis and polymer chemistry.
Biology and Medicine
In biological and medical research, this compound can be used to develop new pharmaceuticals. Its structural features allow for the exploration of interactions with biological targets, potentially leading to the discovery of new drugs or therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. Its properties contribute to the development of materials with specific mechanical and chemical characteristics.
Mécanisme D'action
The mechanism by which Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate exerts its effects depends on its application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing groups attached to the aromatic rings. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis[4-(hydroxymethyl)phenyl] methane-1,4-dicarboxylate
- Bis[4-(hydroxymethyl)phenyl] ethane-1,2-dicarboxylate
- Bis[4-(hydroxymethyl)phenyl] propane-1,3-dicarboxylate
Uniqueness
Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in different fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propriétés
Numéro CAS |
115218-91-2 |
|---|---|
Formule moléculaire |
C22H18O6 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H18O6/c23-13-15-1-9-19(10-2-15)27-21(25)17-5-7-18(8-6-17)22(26)28-20-11-3-16(14-24)4-12-20/h1-12,23-24H,13-14H2 |
Clé InChI |
FSKQKHRBQUUIJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)
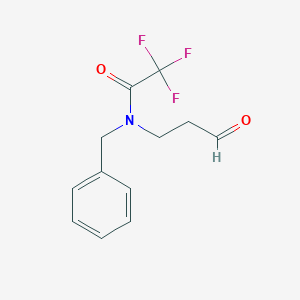
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)
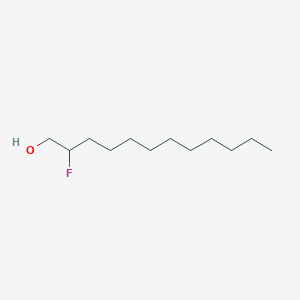


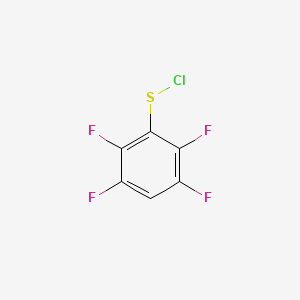
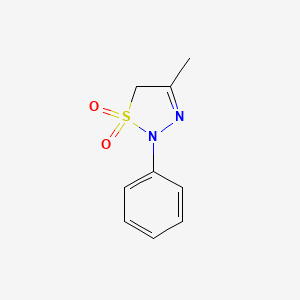


![Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione](/img/structure/B14307635.png)
![Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate](/img/structure/B14307648.png)
![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
